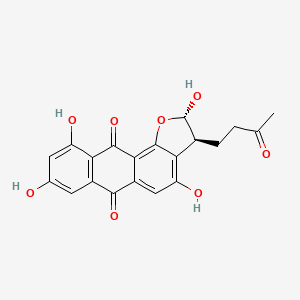
1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone is a unique organosulfur compound characterized by its three sulfur atoms and six oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone typically involves the reaction of sulfur-containing precursors with oxidizing agents. Common synthetic routes include:
Oxidation of Trithiane: Trithiane can be oxidized using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield the desired compound.
Cyclization Reactions: Cyclization of linear sulfur-containing precursors in the presence of catalysts can also lead to the formation of the trithionane ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state sulfur compounds.
Reduction: Reduction reactions can convert the compound back to its lower oxidation state precursors.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts for cyclization reactions.
Major Products:
Oxidation Products: Higher oxidation state sulfur compounds.
Reduction Products: Lower oxidation state sulfur compounds.
Substitution Products: Various sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s unique ring structure allows it to engage in specific binding interactions, contributing to its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Trithiane: A related compound with a similar sulfur ring structure but different oxidation state.
Sulfur Hexafluoride: Another sulfur-containing compound with distinct chemical properties.
Dithiane: A compound with two sulfur atoms in a ring structure, used for comparison in reactivity studies.
Uniqueness: 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone is unique due to its specific oxidation state and ring structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110509-50-7 |
|---|---|
Molekularformel |
C6H12O6S3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1,4,7-trithionane 1,1,4,4,7,7-hexaoxide |
InChI |
InChI=1S/C6H12O6S3/c7-13(8)1-2-14(9,10)5-6-15(11,12)4-3-13/h1-6H2 |
InChI-Schlüssel |
FLALQTPUDTZIQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CCS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


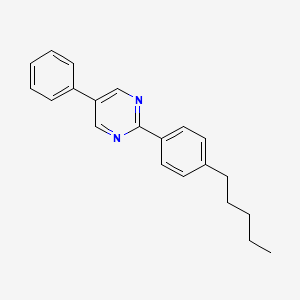
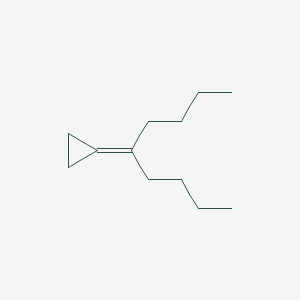
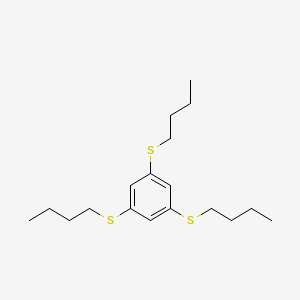
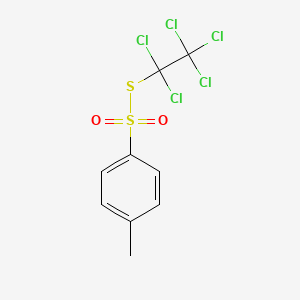
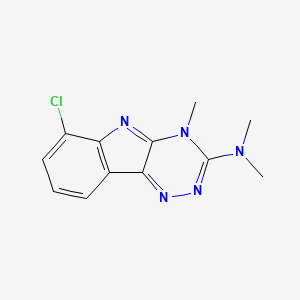

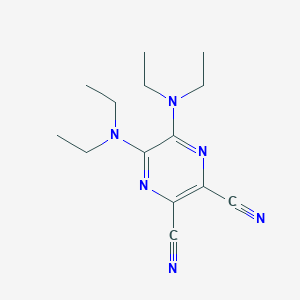
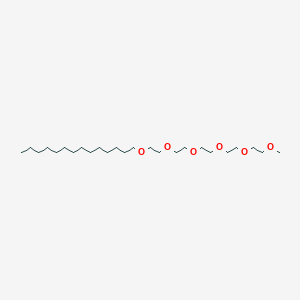
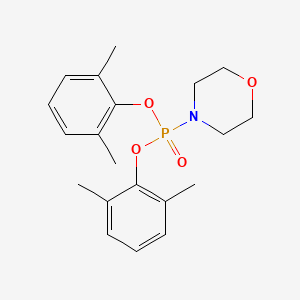
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
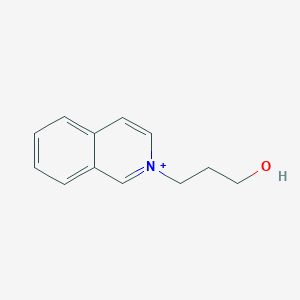
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
